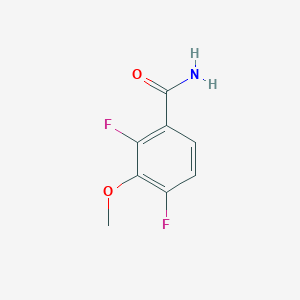

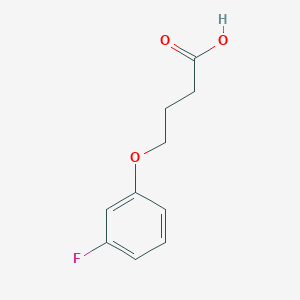

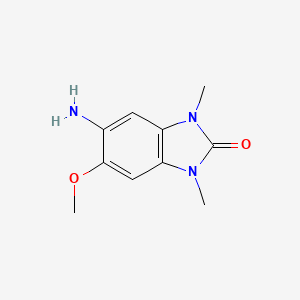

![molecular formula C12H13N3O2S B1309822 5-Methyl-4-(Pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-carbonsäure CAS No. 878657-14-8](/img/structure/B1309822.png)

5-Methyl-4-(Pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-carbonsäure

Übersicht

Beschreibung

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Diese Verbindung wird in der Proteomik eingesetzt, einem großen Forschungsfeld, das sich mit Proteinen, ihren Strukturen und Funktionen befasst. Der Pyrrolidinring in der Verbindung bietet ein vielseitiges Gerüst, das in der medizinischen Chemie weit verbreitet ist, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Ihre Anwendung in der Proteomikforschung beruht auf ihrer Fähigkeit, mit Proteinen zu interagieren, was ihre Funktion oder Expression möglicherweise beeinflusst.

Arzneimittelforschung

Der Pyrrolidinrest ist ein häufiges Merkmal im Arzneimittel-Design aufgrund seiner Nicht-Planarität und seiner Fähigkeit, zur Stereochemie von Molekülen beizutragen . Diese Verbindung mit ihrem Pyrrolidinring könnte verwendet werden, um neuartige biologisch aktive Verbindungen mit Zielselektivität zu erzeugen, die die Entwicklung neuer Medikamente unterstützen.

Antitumoraktivität

Verbindungen, die 5-Methyl-4-(Pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-carbonsäure ähneln, haben vielversprechende Ergebnisse gezeigt, um Enzyme wie Dihydrofolat-Reduktase (DHFR) zu hemmen, die ein Ziel für Antitumormedikamente sind . Die Forschung zu dieser Verbindung könnte zu neuen Therapien für die Krebsbehandlung führen.

Pharmakophor-Exploration

Aufgrund der sp3-Hybridisierung des Pyrrolidinrings kann diese Verbindung verwendet werden, um den Pharmakophor-Raum effizient zu erkunden. Pharmakophore sind abstrakte Darstellungen von molekularen Merkmalen, die für die molekulare Erkennung eines Liganden durch ein biologisches Makromolekül notwendig sind .

ADME/Tox-Optimierung

Die Einführung von heteroatomaren Fragmenten, wie dem Pyrrolidinring, in Arzneimittelmoleküle ist ein strategischer Ansatz, um physikalisch-chemische Parameter zu modifizieren und bessere ADME/Tox-Ergebnisse (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) für Arzneimittelkandidaten zu erzielen .

Stereoselektive Synthese

Die Stereogenität der Kohlenstoffe im Pyrrolidinring macht diese Verbindung zu einem interessanten Kandidaten für die Synthese von stereoselektiven Medikamenten. Verschiedene Stereoisomere können zu unterschiedlichen biologischen Profilen führen, da die Bindungsmodi an enantioselektiven Proteinen variieren .

Biochemische Analyse

Biochemical Properties

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit cAMP-phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate. This inhibition can lead to increased levels of cyclic adenosine monophosphate, affecting various cellular processes . Additionally, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid interacts with adenosine receptors, enhancing the bio-synthesis of prostacyclin and decreasing pulmonary hypertension .

Cellular Effects

The effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor kappa B, a transcription factor involved in inflammatory responses . This modulation can lead to changes in the expression of genes related to inflammation and immune responses. Furthermore, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with cAMP-phosphodiesterase results in enzyme inhibition, which in turn increases cyclic adenosine monophosphate levels . Additionally, it can activate adenosine receptors, promoting the synthesis of prostacyclin and reducing pulmonary hypertension . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its biochemical activity for extended periods. It is subject to degradation under certain conditions, which can affect its long-term efficacy . Studies have also indicated that prolonged exposure to 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine receptors, influencing the levels of cyclic adenosine monophosphate and prostacyclin . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, influencing gene expression . Additionally, its presence in the cytoplasm enables it to modulate cytoplasmic enzymes and signaling pathways .

Eigenschaften

IUPAC Name |

5-methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-8-10(15-4-2-3-5-15)13-6-14-11(8)18-9(7)12(16)17/h6H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHQYTOUJDGZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159573 | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878657-14-8 | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878657-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

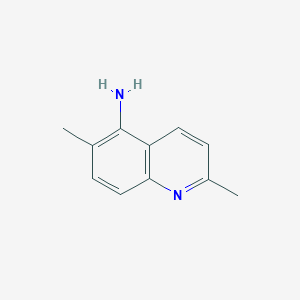

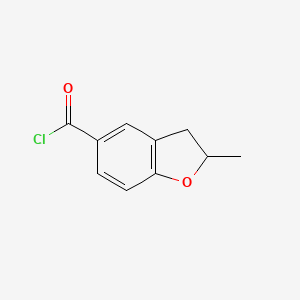

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

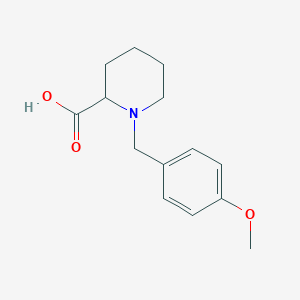

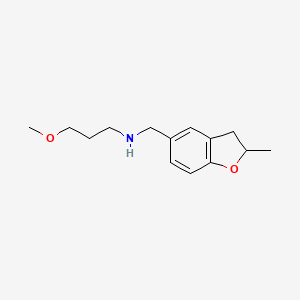

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

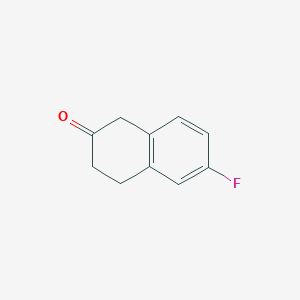

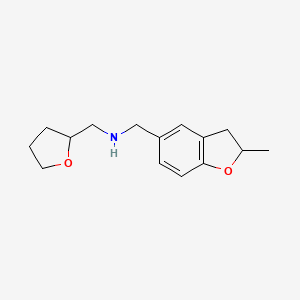

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)